Phosphoramidic acid, methyl-, diethyl ester

Description

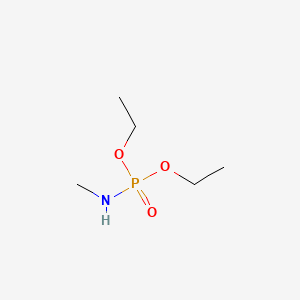

Structure

3D Structure

Properties

IUPAC Name |

N-diethoxyphosphorylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-4-8-10(7,6-3)9-5-2/h4-5H2,1-3H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWJXFWCAVVZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212650 | |

| Record name | Phosphoramidic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-73-4 | |

| Record name | Phosphoramidic acid, methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30699 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL METHYLAMIDOPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sustainable Chemistry and Automation:an Emerging Trend is the Focus on Developing Sustainable Synthesis Processes to Reduce Costs and Environmental Impact.openpr.comconcurrently, the Integration of Ai and Automation in Manufacturing and Synthesis Processes is a Significant Area of Development. Ai Powered Automated Synthesizers Are Expected to Improve Scalability and Efficiency for Both Researchers and Manufacturers.towardshealthcare.com

| Emerging Research Area | Description | Key Applications & Significance |

| Therapeutics & Drug Delivery | Use as prodrugs (ProTide approach) to improve drug efficacy and delivery. | Antiviral, anticancer, and anti-HIV drugs; RNA-based vaccines. nih.govopenpr.com |

| Biotechnology & Diagnostics | Essential building blocks for custom nucleic acid synthesis. | PCR primers, gene editing (CRISPR), molecular diagnostics, synthetic biology. axispharm.comopenpr.com |

| Materials Science | Application as functional additives in polymers and other materials. | Novel flame retardants, advanced materials for imaging and spectroscopy. nih.govresearchgate.net |

| Coordination Chemistry | Use as chelating ligands to form novel metal complexes. | Development of new catalysts for specialized chemical reactions. nih.gov |

| AI & Green Chemistry | Focus on sustainable manufacturing and AI-driven automated synthesis. | Reduced environmental impact, increased efficiency, and scalability of production. openpr.comtowardshealthcare.com |

Theoretical and Computational Studies on Phosphoramidates

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phosphoramidic acid, methyl-, diethyl ester. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, yielding information about the molecule's electronic structure and energy. nih.gov

A primary goal of these calculations is to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. nih.gov DFT, with hybrid functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), has been established as an efficient method for this class of organic molecules. imist.mauniv-setif.dz

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other important calculated properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which together provide a detailed picture of the molecule's electronic character and potential for interaction. univ-setif.dzresearchgate.net Stabilization energies can also be computed to assess the thermodynamic stability of the molecule. tandfonline.com

| Calculated Parameter | Significance | Typical Calculation Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT, TD-DFT |

| Ionization Potential (I) | The energy required to remove an electron. | Calculated from HOMO energy (Koopmans' theorem) |

| Electron Affinity (A) | The energy released when an electron is added. | Calculated from LUMO energy |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT, HF |

| Stabilization Energy | The energy difference between the molecule and its constituent atoms, indicating stability. tandfonline.com | DFT, HF |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. nih.govmdpi.com This involves locating and characterizing stationary points on the PES, namely minima (reactants, intermediates, and products) and first-order saddle points (transition states). mdpi.com

DFT calculations are commonly used to model these reaction pathways. imist.maresearchgate.net A critical step is the identification of the transition state (TS), which represents the highest energy barrier along the reaction coordinate. youtube.com The structure of the TS is optimized, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. imist.ma To verify that a located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. imist.maresearchgate.net

From these calculations, key thermodynamic and kinetic parameters can be determined, including the activation energy (ΔG‡), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG). imist.mayoutube.com This information provides a quantitative understanding of the reaction's feasibility and rate. nih.gov Comparing the activation energies of different possible pathways allows for the prediction of reaction regioselectivity and stereoselectivity. researchgate.net

| Computational Step | Purpose | Key Output |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures for reactants, products, and intermediates. | Optimized 3D coordinates, energies. |

| Transition State (TS) Search | Locate the highest energy point (saddle point) on the reaction path. youtube.com | TS geometry and energy. |

| Frequency Calculation | Characterize stationary points; confirm TS (one imaginary frequency). | Vibrational frequencies, zero-point energy, thermal corrections. |

| Intrinsic Reaction Coordinate (IRC) | Confirm the TS connects the correct reactants and products. imist.ma | Reaction path plot. |

| Energy Calculation | Determine the reaction's kinetic and thermodynamic profile. | Activation Energy (ΔG‡), Enthalpy (ΔH), Gibbs Free Energy (ΔG). |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific property, such as a physicochemical parameter or biological activity. nih.govfrontiersin.org For phosphoramidates, QSAR can be used to predict properties like lipophilicity (logP), water solubility, or chromatographic retention time for a series of related compounds, including this compound. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of molecules with known experimental values for the property of interest is assembled. researchgate.net Next, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, physicochemical, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). frontiersin.orgmdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of descriptors to the observed property. researchgate.netmdpi.com The quality and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation procedures. A statistically robust model is characterized by a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (Q²). mdpi.commdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding chemical design and prioritizing experimental work. researchgate.net

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Physicochemical | logP (lipophilicity), Molar Refractivity (MR), Polarizability | Hydrophobicity, size, and electronic distribution. frontiersin.org |

| Topological | Connectivity Indices, Wiener Index, Zagreb Index | Molecular branching, shape, and size. frontiersin.org |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and counts of specific features. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic structure, reactivity, and polarity. mdpi.com |

In Silico Docking Studies of Molecular Interactions (Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or enzyme). researchgate.netnih.gov It is a cornerstone of structure-based drug design and is used to understand molecular recognition at an atomic level. japsonline.comsamipubco.com

The docking process begins with the preparation of the 3D structures of both the ligand and the receptor. nih.gov For the receptor, this often involves adding hydrogen atoms, assigning partial charges, and removing water molecules from the crystal structure. nih.gov The ligand's structure is typically energy-minimized. A "grid box" is then defined around the receptor's active site, specifying the search space for the docking simulation. nih.gov

A search algorithm then systematically explores various possible conformations and orientations of the ligand within the active site. nih.gov Docking programs like AutoDock, Glide, or GOLD use different algorithms for this conformational search. bonviewpress.comresearchgate.net Each generated pose is evaluated by a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy in kcal/mol). researchgate.net The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode. Analysis of this top-ranked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

| Docking Stage | Description of Methodological Aspect | Common Software/Tools |

|---|---|---|

| 1. Receptor Preparation | Obtain 3D structure (e.g., from PDB), add hydrogens, remove water, assign charges. | AutoDockTools, Schrödinger's Protein Preparation Wizard, Discovery Studio. nih.govbiointerfaceresearch.com |

| 2. Ligand Preparation | Generate 3D structure, minimize energy, define rotatable bonds. | ChemDraw, Avogadro, AutoDockTools. |

| 3. Grid Box Definition | Define the search space for docking within the receptor's active site. | AutoDockTools, Maestro (Schrödinger). nih.gov |

| 4. Docking Simulation | The ligand's conformational space is explored within the grid box using a search algorithm. | AutoDock Vina, Glide, GOLD. nih.govbiointerfaceresearch.com |

| 5. Scoring and Analysis | Binding poses are ranked using a scoring function to estimate binding affinity. Interactions are visualized. | Discovery Studio, PyMOL, LigPlot+. researchgate.net |

Applications in Advanced Materials and Chemical Synthesis

Role as Precursors and Building Blocks in Complex Organic Synthesis

Phosphoramidic acid derivatives, including diethyl esters, are valuable reagents and structural motifs in modern organic chemistry. Their unique reactivity, centered on the phosphorus-nitrogen (P-N) bond, allows them to serve as versatile precursors for the synthesis of a wide range of biologically significant molecules and functional organic materials.

Phosphoramidates are crucial intermediates in the chemical synthesis of oligonucleotides and their analogs, most notably through the widely adopted phosphoramidite (B1245037) method. wikipedia.orgnih.gov In this approach, a protected nucleoside is converted into a phosphoramidite building block, which is then activated to react with the free hydroxyl group of another nucleoside or a growing oligonucleotide chain. wikipedia.org The reaction, typically catalyzed by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole, proceeds rapidly to form a phosphite (B83602) triester linkage. wikipedia.orgresearchgate.net This intermediate is subsequently oxidized to the more stable phosphate (B84403) triester, completing the internucleotide bond.

Beyond standard oligonucleotide synthesis, phosphoramidates form the core of the "ProTide" prodrug strategy, designed to deliver nucleoside monophosphates into cells. wisc.educalstate.edu Many nucleoside analogs with therapeutic potential are ineffective as drugs because the first phosphorylation step, which is necessary for their activation, is often inefficient. calstate.edu The ProTide approach circumvents this by masking the negatively charged monophosphate as a neutral phosphoramidate (B1195095). This construct, often featuring an amino acid ester and an aryl group, can more readily cross the cell membrane. wisc.educalstate.edu Once inside the cell, enzymatic cleavage unmasks the monophosphate, which can then be converted to the active triphosphate form. wisc.educalstate.edu This strategy has been successfully applied in the development of antiviral drugs, including treatments for HCV. wisc.edugoogle.com The synthesis of these prodrugs often involves reacting a nucleoside's hydroxyl group with a phosphoramidating reagent to create the desired phosphoramidate linkage. nih.gov

| Application | Mechanism | Key Intermediate | Significance |

|---|---|---|---|

| Oligonucleotide Synthesis | Phosphoramidite coupling followed by oxidation. researchgate.net | Nucleoside Phosphoramidite | Enables automated, efficient chemical synthesis of DNA and RNA strands. nih.gov |

| Nucleoside Analog Prodrugs (ProTides) | Masking of a nucleoside monophosphate to improve cell permeability and bypass inefficient initial phosphorylation. calstate.edu | Aryl Aminoacyl Phosphoramidate | Enhances the therapeutic efficacy of antiviral and anticancer nucleoside analogs. wisc.edunih.gov |

Phosphoramidates serve as key structures in the synthesis of amino acid analogues where the amino group is functionalized with a phosphoryl moiety. These N-phosphorylated amino acids are of interest for their potential biological activities, acting as mimics or inhibitors in various biochemical pathways. The synthesis of these analogues can be achieved through several routes. A common method involves the reaction of an amino acid ester with a suitable phosphorylating agent, such as a dialkyl phosphorochloridate (e.g., diethyl phosphorochloridate). nih.gov This reaction forms a stable P-N bond, yielding the N-phosphorylated amino acid ester.

Another synthetic approach is the Kabachnik-Fields reaction, which facilitates the formation of α-aminophosphonates, close structural relatives of amino acids where the carboxylic acid group is replaced by a phosphonate (B1237965). orientjchem.org While this reaction primarily yields a C-P bond, related methodologies can be adapted for P-N bond formation. The versatility of these synthetic methods allows for the creation of a diverse library of amino acid analogues with tailored electronic and steric properties, depending on the substituents on the phosphorus atom.

The phosphoramidate functional group can be utilized as a versatile building block for constructing more complex, functional organic molecules. Organophosphorus compounds, particularly phosphonates, have been demonstrated to be effective building blocks for creating extended networks and materials, such as metal-organic frameworks (MOFs). nih.govresearchgate.net In these structures, the phosphonate groups act as ligands, coordinating with metal ions to form one-, two-, or three-dimensional architectures. nih.govresearchgate.net By analogy, the phosphoramidate moiety can also be incorporated into ligands to modulate their coordination properties and the resulting material's structure.

Furthermore, related organophosphorus compounds like diethyl (phthalimidomethyl)phosphonate are instrumental as building blocks in fundamental organic transformations such as the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. nbinno.com The inherent reactivity of the P-N bond in phosphoramidates allows for its use as a handle for further chemical modification, enabling the integration of the phosphoryl group into polymers or surface coatings to impart specific properties, such as enhanced thermal stability or flame retardancy. nbinno.com

Investigation as Flame Retardant Agents

Phosphorus-containing compounds, including phosphoramidates, are widely investigated and used as halogen-free flame retardants for a variety of polymeric materials. Their effectiveness stems from their ability to interrupt the combustion cycle through multiple chemical and physical mechanisms. nih.gov

Condensed-Phase Action : This is the primary mode of action for many phosphorus flame retardants, especially those with a high level of oxygenation like phosphates and phosphoramidates. researchgate.netmdpi.com Upon heating, the phosphoramidate decomposes to form phosphoric acid and subsequently polyphosphoric acid. alfa-chemistry.comflameretardants-online.com This acidic species acts as a catalyst for the dehydration of the polymer, promoting the formation of a thermally stable carbonaceous layer, or char. researchgate.net This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and slows the release of flammable volatile gases that fuel combustion. researchgate.netflameretardants-online.com The viscous polyphosphoric acid can also form a protective glassy coating on the char surface. flameretardants-online.com

Gas-Phase Action : Some phosphorus flame retardants can decompose to produce volatile, phosphorus-containing radical species (such as PO•, HPO•, and P•). nih.govalfa-chemistry.com These species are released into the gas phase (the flame), where they act as radical scavengers. They interrupt the high-energy, free-radical chain reactions of combustion by quenching highly reactive H• and OH• radicals. alfa-chemistry.com This "flame poisoning" effect reduces the flame's intensity and heat output, thereby slowing or extinguishing the combustion process. nih.gov

| Mode of Action | Mechanism | Effect on Combustion |

|---|---|---|

| Condensed Phase | Catalyzes polymer dehydration to form a surface char layer; forms a protective glassy polyphosphoric acid film. researchgate.netflameretardants-online.com | Insulates polymer from heat, reduces fuel release, and prevents oxygen access. |

| Gas Phase | Releases phosphorus-containing radicals (e.g., PO•) that scavenge H• and OH• radicals in the flame. alfa-chemistry.com | Inhibits exothermic combustion chain reactions, reducing flame temperature and intensity. |

The efficiency and dominant mode of action of an organophosphorus flame retardant are strongly dependent on its chemical structure and its interaction with the specific polymer matrix. nih.govmdpi.com

Key structural factors influencing performance include:

Oxidation State of Phosphorus : The level of oxygenation at the phosphorus center is a critical determinant of the mode of action. mdpi.comnih.gov Compounds with a high oxidation state and high oxygen content, such as phosphates and phosphoramidates, tend to decompose into phosphoric acids and are primarily active in the condensed phase, promoting char formation. mdpi.com Conversely, compounds with a lower oxygenation level are more likely to generate volatile radical species and act in the gas phase. nih.gov

Nature of Substituents : The groups attached to the phosphorus atom influence the compound's thermal stability, volatility, and decomposition pathway. Studies on flexible polyurethane foams have shown that phosphoramidates and phosphonates can be more effective flame retardants than the corresponding phosphates. morressier.com Furthermore, within phosphoramidates, those with simple alkyl esters (like the diethyl ester in the subject compound) have demonstrated better flame retardant efficacy than those with bulkier or aromatic (diphenyl) esters. morressier.com The presence of certain functional groups can also enhance performance; for instance, an allyl moiety can improve efficacy, while a benzyl (B1604629) group may reduce it. researchgate.net

Polymer Matrix : The effectiveness of a flame retardant is highly dependent on the polymer in which it is incorporated. mdpi.com The decomposition temperatures of the flame retardant and the polymer must be well-matched for synergistic action. The chemical nature of the polymer determines its tendency to char and its degradation products, which can interact with the decomposition products of the flame retardant.

Q & A

Q. What are the established synthetic routes for preparing phosphoramidic acid, methyl-, diethyl ester?

The synthesis of phosphoramidic acid esters typically involves nucleophilic substitution or the Michaelis-Arbuzov reaction. For example, trialkyl phosphites react with alkyl halides in solvents like toluene, often catalyzed by molecular iodine under mild conditions (40–60°C) to form phosphoramidate esters . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield enhancement. Industrial-scale production may employ continuous flow reactors for precise control .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization relies on spectroscopic methods:

- NMR Spectroscopy : P NMR identifies phosphorus-centered environments (δ ~0–30 ppm for phosphoramidates), while H/C NMR resolves alkyl/aryl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, CHNOP would show a molecular ion at m/z 205.0871 .

- X-ray Crystallography : Resolves bond angles and stereochemistry, though crystallization challenges may arise due to ester flexibility .

Advanced Research Questions

Q. What mechanistic insights govern the hydrolysis of this compound under varying pH conditions?

Hydrolysis kinetics are pH-dependent:

- Acidic Conditions : Protonation of the phosphoryl oxygen accelerates cleavage via a bimolecular mechanism (S2), yielding phosphoric acid and alcohol byproducts.

- Alkaline Conditions : Hydroxide ions attack the electrophilic phosphorus, forming a pentacoordinate transition state. Rate constants () can be determined via UV-Vis or P NMR monitoring . Competing pathways (e.g., ester vs. P–N bond cleavage) must be resolved using isotopic labeling (e.g., O-HO) .

Q. How do substituent variations (e.g., methyl vs. phenyl groups) influence the biological activity of phosphoramidic acid esters?

- Methyl Groups : Enhance metabolic stability due to reduced steric hindrance and electron-withdrawing effects, potentially increasing acetylcholinesterase (AChE) inhibition .

- Aryl Substituents (e.g., phenyl): Introduce π-π interactions with enzyme active sites, altering binding affinity. Comparative assays (e.g., IC values) using AChE isoforms can quantify structure-activity relationships (SAR) .

- Toxicity Profiles : Methyl derivatives may exhibit lower acute toxicity compared to aryl analogs, as seen in LD rodent studies .

Q. What analytical challenges arise in detecting trace this compound in environmental matrices?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches analytes but risks co-eluting interferents (e.g., organophosphate pesticides) .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity (LOD ~0.1 ppb). However, matrix effects (e.g., soil organic matter) require matrix-matched calibration .

- Degradation Artifacts : Hydrolysis products (e.g., methylphosphonic acid) must be quantified to avoid underestimating parent compound persistence .

Q. How can computational methods predict the reactivity of phosphoramidic acid derivatives?

- DFT Calculations : Optimize transition states for hydrolysis or enzyme inhibition. For example, Gibbs free energy () differences between methyl and ethyl esters explain reaction rate disparities .

- Molecular Docking : Simulates binding modes with AChE or other targets. Software like AutoDock Vina scores ligand-receptor interactions, guiding derivative design .

- QSPR Models : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity, validated via experimental IC data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported toxicity values for phosphoramidic acid esters?

- Source Evaluation : Prioritize studies adhering to OECD guidelines (e.g., GLP compliance) over preliminary screenings .

- Species-Specific Variability : Rodent vs. aquatic organism data may differ due to metabolic enzyme expression (e.g., carboxylesterases). Cross-species extrapolation requires caution .

- Dose-Response Curves : Reanalyze raw data to confirm linearity; nonlinear kinetics (e.g., autodegradation) may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.